molecular formula C8H13NO B12222760 (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride

(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride

Cat. No.: B12222760
M. Wt: 139.19 g/mol
InChI Key: ZDMLTTPLWSNBND-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. This reaction is catalyzed by bases such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction conditions often include high temperatures ranging from 160°C to 195°C and extended reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the solvent-free synthesis approach, which involves the removal of methanol produced during the reaction, has been highlighted as an efficient method. This method ensures high yields of the desired product through an operationally simple and environmentally friendly protocol .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- undergoes various chemical reactions, including:

    Condensation Reactions: The primary reaction for its synthesis.

    Substitution Reactions: Involving the replacement of functional groups.

    Oxidation and Reduction Reactions: Though less common, these reactions can modify the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal and bases like DBN and DBU. The reactions typically require high temperatures and extended reaction times to achieve significant yields .

Major Products Formed

The major product formed from the condensation reaction is Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- itself. Further reactions can lead to the formation of various derivatives, which are used in the synthesis of symmetrical ketocyanine dyes .

Scientific Research Applications

Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action for Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- primarily involves its role as a precursor in the synthesis of ketocyanine dyes. These dyes absorb light in the visible to near-infrared region, making them useful in various optical applications. The molecular targets and pathways involved include interactions with light-sensitive materials and the formation of stable dye structures .

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis((dimethylamino)methylene)cyclopentanone: Another derivative used in the synthesis of ketocyanine dyes.

    Cyclopentanone, 2-[(dimethylamino)methylene]-, (Z)-: An isomer with different spatial arrangement of atoms.

Uniqueness

Cyclopentanone, 2-[(dimethylamino)methylene]-, (E)- is unique due to its specific configuration, which influences its reactivity and the properties of the dyes synthesized from it. Its ability to form stable dye structures with high absorption in the visible to near-infrared region makes it particularly valuable in high-technology applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(2E)-2-(dimethylaminomethylidene)cyclopentan-1-one

InChI

InChI=1S/C8H13NO/c1-9(2)6-7-4-3-5-8(7)10/h6H,3-5H2,1-2H3/b7-6+

InChI Key

ZDMLTTPLWSNBND-VOTSOKGWSA-N

Isomeric SMILES

CN(C)/C=C/1\CCCC1=O

Canonical SMILES

CN(C)C=C1CCCC1=O

Origin of Product

United States

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